molecular formula C27H29ClFN5O2 B1506703 Unii-M8R6eta52F CAS No. 1363358-86-4

Unii-M8R6eta52F

Cat. No.: B1506703
CAS No.: 1363358-86-4
M. Wt: 510.0 g/mol
InChI Key: KJBZQIKLKWQVLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pirotinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, introduction of the cyano group, and subsequent functionalization to achieve the final product. The reaction conditions typically involve the use of strong bases, high temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of pirotinib follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Pirotinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pirotinib can lead to the formation of quinoline oxides, while reduction can yield various reduced derivatives .

Scientific Research Applications

Pirotinib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pirotinib

Pirotinib is unique due to its irreversible binding to the HER receptors, which leads to prolonged inhibition of the signaling pathways. This results in more effective tumor control compared to reversible inhibitors like lapatinib . Additionally, pirotinib has shown better penetration of the blood-brain barrier, making it effective in treating brain metastases in HER2-positive breast cancer patients .

Properties

CAS No.

1363358-86-4

Molecular Formula

C27H29ClFN5O2

Molecular Weight

510.0 g/mol

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[(7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy]quinazolin-6-yl]prop-2-enamide

InChI

InChI=1S/C27H29ClFN5O2/c1-3-25(35)33-23-11-19-22(30-16-31-26(19)32-18-4-5-21(29)20(28)10-18)12-24(23)36-15-17-13-27(14-17)6-8-34(2)9-7-27/h3-5,10-12,16-17H,1,6-9,13-15H2,2H3,(H,33,35)(H,30,31,32)

InChI Key

KJBZQIKLKWQVLL-UHFFFAOYSA-N

SMILES

CN1CCC2(CC1)CC(C2)COC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)NC(=O)C=C

Canonical SMILES

CN1CCC2(CC1)CC(C2)COC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)NC(=O)C=C

Origin of Product

United States

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